molecular formula C7H16ClNO2 B2946699 (s)-Isobutyl 2-aminopropanoate hcl CAS No. 208117-11-7

(s)-Isobutyl 2-aminopropanoate hcl

Cat. No. B2946699
CAS RN: 208117-11-7
M. Wt: 181.66
InChI Key: JQXKMZBUNUSFPQ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(s)-Isobutyl 2-aminopropanoate hcl” is a chemical compound with the molecular formula C7H16ClNO2 . It is listed under various synonyms such as “(S)-isobutyl 2-aminopropanoate hydrochloride” and "2-methylpropyl (2S)-2-aminopropanoate hydrochloride" .


Molecular Structure Analysis

The molecular structure of “(s)-Isobutyl 2-aminopropanoate hcl” includes elements such as carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl). The exact structure can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-Isobutyl 2-aminopropanoate hcl” include its molecular weight, which is 181.66 . Other properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Gas Chromatographic Analysis Applications

  • (S)-Isobutyl 2-aminopropanoate HCL, specifically its esters, are used in gas chromatographic analysis. Mackenzie and Tenaschuk (1979) and S. Mackenzie (1987) explored the quantitative formation of N(O,S)-heptafluorobutyryl isobutyl amino acids for gas chromatographic analysis, emphasizing the impact of temperature, reaction time, and HCL concentration on the formation of isobutyl esters of protein amino acids (Mackenzie & Tenaschuk, 1979); (Mackenzie, 1987).

Biofuel Production

  • Bastian et al. (2011) discussed the role of (S)-Isobutyl 2-aminopropanoate HCL in biofuel production, particularly in the context of isobutanol (2-methylpropan-1-ol), a leading candidate biofuel. They highlighted the modification of an amino acid pathway in a recombinant organism for glucose to isobutanol conversion, focusing on the engineering of cofactor dependence to overcome obstacles in biofuel commercialization (Bastian et al., 2011).

Pharmacological Research

  • The derivative of (S)-Isobutyl 2-aminopropanoate HCL, diacetolol, was the focus of a study by Gourmel et al. (1981) in which they developed a radioimmunoassay for plasma diacetolol assessment. This method has implications for pharmacological testing, particularly in the context of analyzing metabolites with anti-arrhythmic and β-blocking properties (Gourmel et al., 1981).

properties

IUPAC Name

2-methylpropyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-10-7(9)6(3)8;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXKMZBUNUSFPQ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropyl (2S)-2-aminopropanoate hydrochloride

Synthesis routes and methods

Procedure details

A mixture of 35.64 g (0.4 mol) of D,L-alanine (Aldrich), 44 mL (0.6 mol) of thionyl chloride (Aldrich) and 200 mL of iso-butanol was refluxed for 1.5 hours. The volatiles were removed at reduced pressure at 90° C. under reduced pressure to give the title compound as an oil, which was used without further purification.
Quantity
35.64 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.